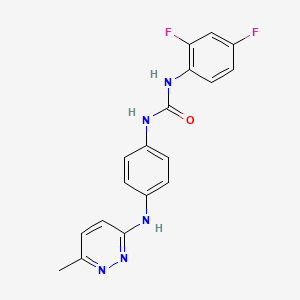

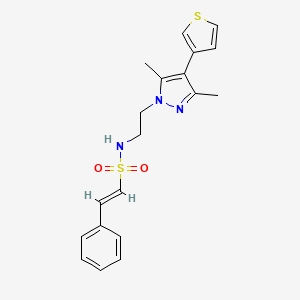

1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DFP-10917 and is a potent inhibitor of protein kinase B (PKB), also known as Akt. PKB is a crucial signaling protein that plays a pivotal role in cell survival, growth, and proliferation. Hence, DFP-10917 has emerged as a promising candidate for cancer therapy.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure : A study focused on the synthesis of a structurally related pyrido[2,3-d]pyrimidine compound, providing insights into its crystal structure determined by mass spectrometry, NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. The study highlights the importance of these compounds in understanding molecular interactions within crystal structures (Hong Sun et al., 2022).

Antimicrobial Activities : Another research synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, evaluating their antimicrobial activities. This study showcases the potential of urea derivatives in developing new antimicrobial agents (N. Patel & A. R. Shaikh, 2011).

Corrosion Inhibition : The corrosion inhibition performance of triazinyl urea derivatives on mild steel in acidic environments was investigated, indicating the potential of these compounds in industrial applications (B. Mistry et al., 2011).

Biological and Chemical Applications

Antitumor Activities : Research into thiazolyl urea derivatives highlighted their promising antitumor activities. This demonstrates the broader pharmacological potential of urea derivatives beyond their structural interest (S. Ling et al., 2008).

ACAT Inhibitors : Ureidopyridazine derivatives were synthesized and tested for their inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), a crucial enzyme in cholesterol metabolism. Such studies are vital for the development of new therapeutic agents (A. Gelain et al., 2006).

Advanced Material and Chemical Synthesis

- Synthesis Under Microwave Irradiation : A study on the synthesis of pyrazolo[5,4-d]pyrimidine derivatives using microwave irradiation techniques indicated a significant reduction in reaction time, showcasing advancements in chemical synthesis methodologies (P. Rana et al., 2009).

properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N5O/c1-11-2-9-17(25-24-11)21-13-4-6-14(7-5-13)22-18(26)23-16-8-3-12(19)10-15(16)20/h2-10H,1H3,(H,21,25)(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASOMDSMYDDGHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2627084.png)

![1-[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2627086.png)

![methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2627088.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2627089.png)

![(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide](/img/structure/B2627092.png)

![Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B2627094.png)

![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B2627095.png)